molecular formula C22H21N3O3S B2386483 1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 630065-52-0

1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B2386483
CAS No.: 630065-52-0
M. Wt: 407.49
InChI Key: PXARBAQFYOVYEI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a nitrophenyl group, and a tetrahydroquinazoline core with a thione functional group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired quinazoline derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group results in the formation of sulfoxide or sulfone derivatives, while reduction of the nitro group yields amino derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases or topoisomerases. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can be compared with other quinazoline derivatives, such as:

    1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chlorophenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but with a chloro group instead of an ethoxy group.

    1-(4-Methylphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but with a methyl group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-2-28-18-12-10-16(11-13-18)24-20-9-4-3-8-19(20)22(29)23-21(24)15-6-5-7-17(14-15)25(26)27/h5-7,10-14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXARBAQFYOVYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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